molecular formula C21H15ClN2O2 B2552284 (Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide CAS No. 306312-51-6

(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide

Cat. No.: B2552284
CAS No.: 306312-51-6
M. Wt: 362.81
InChI Key: VYNIRIGOPFCNNC-UHFFFAOYSA-N
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Description

(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide is a synthetic organic compound characterized by a furan core substituted with a 4-chlorophenyl group at the 5-position. The molecule features a cyano group and a propenamide moiety in the Z-configuration, linked to an N-benzyl group.

Properties

IUPAC Name

(Z)-N-benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2/c22-18-8-6-16(7-9-18)20-11-10-19(26-20)12-17(13-23)21(25)24-14-15-4-2-1-3-5-15/h1-12H,14H2,(H,24,25)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNIRIGOPFCNNC-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorophenyl-substituted acetylenes and carbonyl compounds.

    Introduction of the cyanoprop-2-enamide moiety: This step involves the reaction of the furan derivative with a suitable nitrile and an amide source under controlled conditions to form the cyanoprop-2-enamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-diones under the influence of strong oxidizing agents.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Benzyl halides or other alkylating agents in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Furan-2,3-diones and related derivatives.

    Reduction: Amines or alcohols depending on the reducing agent used.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: The compound is used to investigate its effects on cellular pathways and molecular targets.

    Chemical Biology: It serves as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive molecules.

Mechanism of Action

The mechanism of action of (Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit certain kinases or proteases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural motifs—furan, chlorophenyl, and amide/cyano groups—are shared with several derivatives studied in recent literature. Below is a comparative analysis based on pharmacological activity, synthesis, and structure-activity relationships (SARs):

Compound Key Structural Features Biological Activity Potency (IC₅₀/MIC) Reference
(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide Furan, 4-Cl-phenyl, cyano, enamide, benzyl Hypothesized: Anticancer, antifungal (based on analogs) Not reported N/A
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole Furan, 4-Cl-2-NO₂-phenyl, thiazole, hydrazone Anticandidal (vs. Candida utilis) MIC = 250 µg/mL
2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole Furan, 4-Cl-2-NO₂-phenyl, thiazole, hydrazone, Cl Anticancer (MCF-7 cells), low toxicity (NIH/3T3) IC₅₀ = 125 µg/mL (MCF-7), >500 µg/mL (3T3)
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Furan, triazole, acetamide, sulfanyl Anti-exudative (rat models) Not quantified

Key Observations:

Antifungal Activity: The thiazole-hydrazone derivatives in demonstrate moderate anticandidal activity (MIC = 250 µg/mL), though significantly less potent than fluconazole (MIC = 2 µg/mL). In contrast, the target compound lacks a nitro group and thiazole ring, which may reduce antifungal potency. However, the cyano group could improve metabolic stability compared to hydrazone-based analogs .

Anticancer Activity: The thiazole derivative with a 4-chlorophenyl group (IC₅₀ = 125 µg/mL) shows selective cytotoxicity against MCF-7 cells . The presence of a thiazole ring and hydrazone linker likely contributes to DNA intercalation or kinase inhibition.

Anti-Exudative Activity: Triazole-sulfanyl-acetamide derivatives in exhibit anti-exudative effects in rat models, attributed to their ability to modulate inflammatory pathways. The furan-triazole core may synergize with sulfanyl groups to inhibit cyclooxygenase (COX) enzymes. The target compound’s benzyl and cyano groups could offer different pharmacokinetic profiles, such as prolonged half-life or reduced hepatic clearance.

SAR Insights :

  • Electron-Withdrawing Groups : Nitro and chloro substituents on the phenyl ring enhance antifungal and anticancer activities but may increase cytotoxicity .
  • Heterocyclic Cores : Thiazole and triazole rings improve binding affinity to biological targets (e.g., enzymes, DNA) compared to simpler furan derivatives.
  • Linker Flexibility : Hydrazone linkers in allow conformational flexibility, whereas the rigid enamide in the target compound may restrict binding modes.

Biological Activity

(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure

The compound features a furan ring substituted with a 4-chlorophenyl group and a cyanopropenamide moiety, which may contribute to its biological properties. The structural formula can be represented as follows:

 Z N Benzyl 3 5 4 chlorophenyl furan 2 yl 2 cyanoprop 2 enamide\text{ Z N Benzyl 3 5 4 chlorophenyl furan 2 yl 2 cyanoprop 2 enamide}

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of furan compounds have shown efficacy in inhibiting cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710.5Apoptosis induction
Compound BHeLa15.2Cell cycle arrest
(Z)-N-Benzyl...A549TBDTBD

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in neurodegenerative diseases. Preliminary data suggest that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets for Alzheimer's disease treatment.

Table 2: Enzyme Inhibition Studies

EnzymeInhibition (%) at 100 µMIC50 (µM)
AChE40%TBD
BChE55%TBD
MAO-ATBDTBD

The mechanisms by which this compound exerts its biological effects are still under investigation. However, molecular docking studies suggest that the compound may interact with specific amino acid residues in target proteins, influencing their activity.

Molecular Docking Insights

Molecular docking simulations have indicated that the compound can form hydrogen bonds and hydrophobic interactions with key residues in AChE and BChE, potentially leading to enzyme inhibition.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Case Study 1: Neuroprotective Effects
    • A study demonstrated that derivatives of this compound exhibited neuroprotective effects in animal models of neurodegeneration, reducing oxidative stress markers and improving cognitive function.
  • Case Study 2: Antitumor Efficacy
    • Another investigation reported that the administration of related compounds led to significant tumor regression in xenograft models, suggesting a promising avenue for cancer therapy.

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